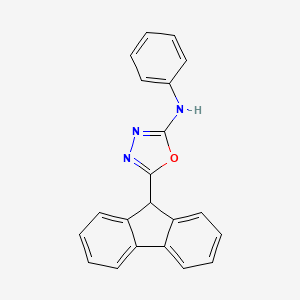
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate is a complex organic compound that features both ammonium and phosphonooxy functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the phosphonooxy group suggests that it may have unique biochemical properties, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the palmitamido and phosphonooxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as esterification, amidation, and phosphorylation, followed by purification techniques like crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the phosphonooxy group, while reduction could lead to the formation of a simpler amine derivative.
Aplicaciones Científicas De Investigación
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition or as a probe in biochemical assays.
Medicine: Due to its potential bioactivity, it may be investigated for therapeutic uses, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the formulation of specialized materials or as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The ammonium group can facilitate binding to negatively charged sites on proteins or enzymes, while the phosphonooxy group may participate in phosphorylation or dephosphorylation reactions, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quaternary ammonium salts and phosphonooxy derivatives, such as:
- Benzalkonium chloride
- Cetylpyridinium chloride
- Phosphonooxyethylamine
Uniqueness
What sets Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate apart is its combination of both ammonium and phosphonooxy groups, which may confer unique biochemical properties. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these groups.
Propiedades
Fórmula molecular |
C25H45N2O7P |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
azanium;(2S)-2-(hexadecanoylamino)-3-(4-phosphonooxyphenyl)propanoate |
InChI |
InChI=1S/C25H42NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)26-23(25(28)29)20-21-16-18-22(19-17-21)33-34(30,31)32;/h16-19,23H,2-15,20H2,1H3,(H,26,27)(H,28,29)(H2,30,31,32);1H3/t23-;/m0./s1 |
Clave InChI |
UZKHSMRJEHXEHO-BQAIUKQQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)

![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)
![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)









